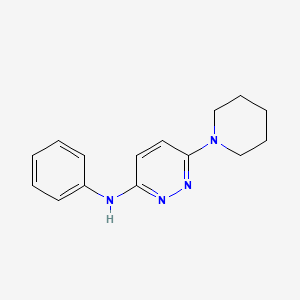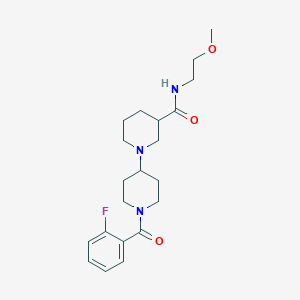![molecular formula C19H25FN2O3 B5419418 N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide](/img/structure/B5419418.png)
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a promising drug candidate for the treatment of a variety of disorders, including epilepsy, addiction, and cognitive impairment.
Wirkmechanismus
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide works by inhibiting the activity of GABA-AT, an enzyme that breaks down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which in turn leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission helps to reduce neuronal excitability and can lead to a reduction in seizure activity, drug-seeking behavior, and cognitive impairment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These effects include an increase in brain GABA levels, a decrease in seizure activity, a reduction in drug-seeking behavior, and an improvement in cognitive function. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide is its high potency and selectivity for GABA-AT. This makes it an attractive drug candidate for the treatment of a variety of disorders, including epilepsy, addiction, and cognitive impairment. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide. One area of interest is the development of more potent and selective inhibitors of GABA-AT. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Finally, there is also interest in exploring the potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesemethoden
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of various starting materials, including cyclopentanone, 4-fluorobenzaldehyde, and morpholine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide has been extensively studied in preclinical models of epilepsy, addiction, and cognitive impairment. In animal models, this compound has been shown to increase brain levels of GABA, a neurotransmitter that plays a critical role in regulating neuronal activity. This increase in GABA levels has been associated with a reduction in seizure activity, a decrease in drug-seeking behavior, and an improvement in cognitive function.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c20-15-7-5-14(6-8-15)17-13-22(11-12-25-17)19(24)10-9-18(23)21-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKJDTWODQXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419340.png)
![(4aS*,8aR*)-1-propyl-6-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5419351.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5419355.png)
![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5419366.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419374.png)
![[1-(1H-indol-2-ylcarbonyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5419376.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5419383.png)
![6-[(trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5419402.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419410.png)
![7-(1,3-benzodioxol-5-ylmethylene)-7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one](/img/structure/B5419412.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)